![molecular formula C30H26ClFN4O B12521163 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a biphenyl group with specific substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- involves multiple steps, including the formation of the pyrazole ring, the introduction of the naphthalene and biphenyl groups, and the incorporation of specific substituents. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and purification steps to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl): A related compound with a similar pyrazole ring structure.
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Another compound with a pyrazole ring and different substituents.
Uniqueness
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C30H26ClFN4O |
|---|---|
分子量 |
513.0 g/mol |
IUPAC名 |
2-(6-chloronaphthalen-2-yl)-N-[4-[2-[(dimethylamino)methyl]phenyl]-2-fluorophenyl]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C30H26ClFN4O/c1-19-14-29(36(34-19)25-12-9-20-15-24(31)11-8-21(20)16-25)30(37)33-28-13-10-22(17-27(28)32)26-7-5-4-6-23(26)18-35(2)3/h4-17H,18H2,1-3H3,(H,33,37) |
InChIキー |
MTGLNKLJXIUNBV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC=CC=C3CN(C)C)F)C4=CC5=C(C=C4)C=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


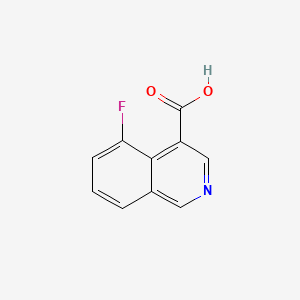
![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)

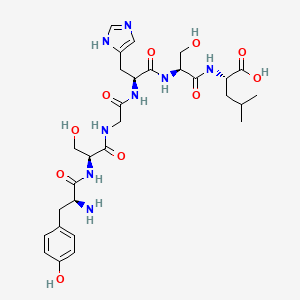
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
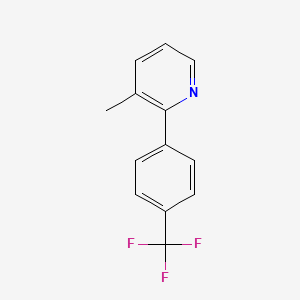


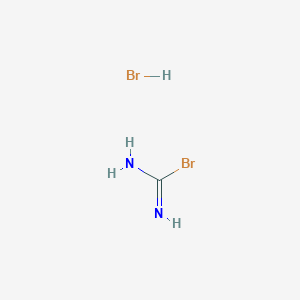
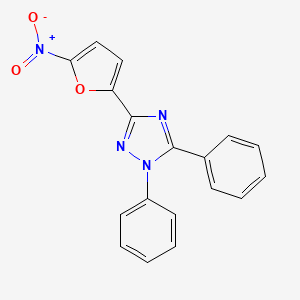
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)

